molecular formula C28H47N7O14 B609902 Pemetrexed ditromethamine dihydrate CAS No. 1851348-04-3

Pemetrexed ditromethamine dihydrate

Cat. No. B609902
M. Wt: 705.71
InChI Key: DUORKVZYABUEHW-AHJYMZSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pemetrexed tromethamine is a chemotherapy drug. Its indications are the treatment of pleural mesothelioma and non-small cell lung cancer.

Scientific Research Applications

Radiosensitization in Non-Small-Cell Lung Cancer

Pemetrexed ditromethamine dihydrate, when combined with methoxyamine, shows enhanced radiosensitization in lung adenocarcinoma cells and xenografts. This combination results in an increased accumulation of cells near the radiosensitive G1/S border, enhances the rate of DNA double-strand-break rejoining, and significantly improves tumor growth rate and delay when used before irradiation (Oleinick et al., 2016).

Anticancer Effect in KRAS-Dependent Lung Cancer Cells

Pemetrexed exhibits potent anticancer abilities in KRAS-dependent A549 lung cancer cells. It induces cytotoxicity without inhibiting the RAS/RAF/MEK/ERK signaling pathway and enhances proapoptotic Bax protein expression, leading to loss of mitochondrial membrane potential (Mohiuddin et al., 2021).

Pharmacokinetics in Hyperhydration with Cisplatin

Pemetrexed's pharmacokinetics, when used in conjunction with cisplatin, shows that hyperhydration does not significantly influence its clearance or volume of distribution. This indicates that dose adjustments of pemetrexed are not required during hyperhydration with cisplatin (de Rouw et al., 2021).

Enantiomeric Purity Analysis

The enantiomeric purity of Pemetrexed can be determined using macrocyclic glycopeptides bonded phases. This process is crucial for ensuring the pharmaceutical quality and effectiveness of the drug (Shapovalova et al., 2016).

Predictive Biomarkers in NSCLC Treatment

Circulating microRNAs, specifically miR‐22, miR‐24, and miR‐34a, might serve as novel predictive biomarkers for pemetrexed-based chemotherapy in advanced non-small cell lung cancer (NSCLC). Higher expression levels of these microRNAs, particularly miR‐22, correlate with a lack of response in pemetrexed-treated NSCLC patients (Franchina et al., 2013).

Pemetrexed in Advanced Non-Small Cell Lung Cancer

Pemetrexed acts as a newer antifolate drug approved for first-line treatment of non-squamous, non-small cell lung cancer (NSCLC) in combination with cisplatin. It inhibits three key enzymes of intracellular folate metabolism, with thymidylates synthase (TYMS) being the most relevant target. This study highlights the importance of supplementation with folic acid and vitamin B(12) to control pemetrexed-related toxicity (Joerger et al., 2010).

properties

CAS RN

1851348-04-3

Product Name

Pemetrexed ditromethamine dihydrate

Molecular Formula

C28H47N7O14

Molecular Weight

705.71

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol hemi((4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl)-L-glutamate) dihydrate

InChI

1S/C20H21N5O6.2C4H11NO3.2H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;2*5-4(1-6,2-7)3-8;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);2*6-8H,1-3,5H2;2*1H2/t13-;;;;/m0..../s1

InChI Key

DUORKVZYABUEHW-AHJYMZSGSA-N

SMILES

NC1=Nc2c(C(N1)=O)c(CCc3ccc(C(N[C@H](C(O)=O)CCC(O)=O)=O)cc3)c[nH]2.NC(CO)(CO)CO.NC(CO)(CO)CO.O.O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Pemetrexed tromethamine;  Pemetrexed ditromethamine dihydrate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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